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An in-depth exploration of the electronic band structure of dysprosium telluride (DyTe)

reveals a complex interplay of charge density waves and metallic behavior, offering new

insights for researchers in materials science and condensed matter physics. This technical

guide provides a comprehensive overview of the experimental and theoretical investigations

into this fascinating quantum material.

Dysprosium telluride, a member of the rare-earth tritelluride (RTe3) family, has garnered

significant attention for its unique electronic properties, which are dominated by the formation

of charge density waves (CDWs). These collective electronic states arise from instabilities in

the Fermi surface and lead to the opening of energy gaps, profoundly influencing the material's

conductivity. This guide synthesizes findings from Angle-Resolved Photoemission

Spectroscopy (ARPES) and Density Functional Theory (DFT) calculations to provide a detailed

picture of the electronic band structure of dysprosium telluride.

Crystalline and Electronic Characteristics
Dysprosium telluride crystallizes in a layered orthorhombic structure. The electronic

properties are primarily dictated by the Te 5p orbitals within the nearly square Te planes. This

quasi-two-dimensional nature is a key factor in the emergence of its distinct electronic

phenomena.
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A summary of the key quantitative data for Dysprosium Telluride (DyTe3) is presented below,

compiled from various experimental and theoretical studies.

Property Value Method Reference

Crystal Structure Orthorhombic X-ray Diffraction [1]

Space Group Bmmb X-ray Diffraction [1]

Charge Density Wave

(CDW) Gap
Up to 0.4 eV

Angle-Resolved

Photoemission

Spectroscopy

(ARPES)

[2][3]

Effective Mass (m*) 0.24 m_e
Shubnikov–de Haas

Oscillations

Experimental Determination of the Electronic Band
Structure
Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique

that directly probes the electronic band structure of materials. By measuring the kinetic energy

and emission angle of photoemitted electrons, a map of the electron energy versus momentum

can be constructed.

Experimental Protocol: Angle-Resolved Photoemission
Spectroscopy (ARPES)

Sample Preparation: High-quality single crystals of DyTe3 are grown using a slow cooling

method from a binary melt.[2] To obtain a clean surface for ARPES measurements, the

crystals are cleaved in-situ under ultra-high vacuum (UHV) conditions. This process exposes

a pristine surface by separating the weakly bonded Te planes.[2]

Instrumentation: The ARPES measurements are typically performed at synchrotron light

sources, such as the Advanced Light Source (ALS) or the Stanford Synchrotron Radiation

Laboratory (SSRL).[2]
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Beamline: Beamlines providing tunable photon energies in the vacuum ultraviolet (VUV)

range are utilized.

Electron Analyzer: A hemispherical electron analyzer, such as the Scienta R4000 or a

similar model, is used to measure the kinetic energy and emission angle of the

photoelectrons.

Resolution: High energy resolution (typically better than 20 meV) and angular resolution

(around 0.3 degrees) are crucial for resolving the fine features of the band structure.[2]

Measurement Conditions:

Temperature: Measurements are conducted at low temperatures (around 20 K) to

minimize thermal broadening and to study the material in its CDW ground state.[2]

Vacuum: The experiment is performed in an ultra-high vacuum environment (pressure < 5

x 10⁻¹¹ torr) to prevent surface contamination.

Data Acquisition and Analysis:

The intensity of photoemitted electrons is recorded as a function of their kinetic energy

and two emission angles.

This data is then converted to a plot of binding energy versus crystal momentum (E vs. k),

which represents the electronic band dispersion.

The Fermi surface is mapped by integrating the photoemission intensity in a narrow

energy window around the Fermi level.
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Sample Preparation

ARPES Measurement

Data Analysis

Single Crystal Growth
(Slow Cooling)

In-situ Cleaving
(Ultra-High Vacuum)

Sample Irradiation
(Synchrotron VUV Photons)

Photoelectron Emission

Energy & Angle Analysis
(Hemispherical Analyzer)

Intensity vs. E_kin, θ, φ

Conversion to E_bind vs. k

Electronic Band Structure Fermi Surface Mapping
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Calculation Setup

DFT Calculation

Analysis

Define Crystal Structure
(Lattice Parameters, Atomic Positions)

Select XC Functional (e.g., PBE)
& Pseudopotentials

Convergence Tests
(Cutoff Energy, k-points)

Self-Consistent Field (SCF)
Calculation

Structure Optimization

Calculate Band Structure

Calculate Density of States (DOS)

Calculate Fermi Surface
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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